molecular formula C11H9FN2O3 B2536737 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1005662-40-7

1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2536737
CAS No.: 1005662-40-7
M. Wt: 236.202
InChI Key: PYWLTSTXDMESGO-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative with a carboxylic acid functional group. Its IUPAC name reflects the substituents on the pyrazole ring: a 2-fluorophenoxy methyl group at position 1 and a carboxylic acid at position 3. The molecular formula is C₁₁H₉FN₂O₃ , with a molecular weight of 236.20 g/mol . The compound’s structure comprises:

  • A pyrazole core (five-membered heterocycle with two adjacent nitrogen atoms).
  • A 2-fluorophenoxy methyl substituent linked to the nitrogen at position 1.
  • A carboxylic acid group at position 3.

Table 1: Key Structural and Computational Data

Property Value Source
Molecular Formula C₁₁H₉FN₂O₃
Molecular Weight 236.20 g/mol
LogP (Predicted) 1.26
Polar Surface Area Not reported

The fluorine atom at the ortho position of the phenoxy group contributes to the compound’s electronic properties, enhancing its lipophilicity and potential for hydrogen bonding.

Crystallographic Data and Conformational Studies

Detailed crystallographic data (e.g., X-ray diffraction) for this compound are not explicitly reported in the literature. However, structural analogs suggest the pyrazole ring adopts a planar conformation, with substituents oriented to minimize steric hindrance. The carboxylic acid group is likely deprotonated under basic conditions, forming a carboxylate ion that participates in ionic interactions.

Key Conformational Features :

  • Pyrazole Ring Planarity : The nitrogen atoms at positions 1 and 2 enforce a flat structure, stabilizing the molecule through aromatic resonance.
  • Substituent Orientation :
    • The 2-fluorophenoxy methyl group extends from the pyrazole nitrogen, creating a dihedral angle that balances electronic and steric effects.
    • The carboxylic acid group is positioned to maximize hydrogen bonding with polar environments.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR and ¹³C NMR data are critical for confirming the compound’s structure. While exact spectra for this compound are not publicly available, analogous pyrazole derivatives provide insights:

¹H NMR Shifts (Predicted) Multiplicity Assignment
δ 7.0–7.8 ppm m Aromatic protons (fluorophenyl)
δ 6.5–6.8 ppm d Pyrazole proton (position 4)
δ 4.5–4.8 ppm s Methoxy group (CH₂O)
δ 2.0–2.5 ppm s Carboxylic acid proton (COOH)

¹³C NMR shifts for analogous compounds indicate:

  • Carboxylic acid carbon : ~170–175 ppm.
  • Pyrazole carbons : ~130–150 ppm (C1–C5).
  • Fluorophenyl carbons : ~110–160 ppm (C2–C6).
Infrared (IR) Absorption Profile

The IR spectrum would show characteristic bands:

Absorption (cm⁻¹) Assignment
1700–1750 C=O stretch (carboxylic acid)
1500–1600 Aromatic C=C (fluorophenyl)
1250–1300 C–F stretch (fluorine)
1200–1250 C–O stretch (ether linkage)

The absence of a strong O–H stretch (~2500–3300 cm⁻¹) in the IR spectrum would confirm the carboxylic acid’s deprotonation or salt formation in polar solvents.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common techniques for analyzing this compound. Key fragmentation patterns include:

m/z Fragment Ion Relative Abundance
236.06 [M+H]⁺ (Molecular ion) 100%
196.05 Loss of CO₂ (C₁₀H₈FN₂O) 35%
184.06 Loss of COOH (C₁₀H₈FN₂O) 25%
153.06 Fluorophenoxy methyl group (C₇H₅FO) 15%

The molecular ion peak at m/z 236.06 confirms the molecular weight, while subsequent fragments arise from cleavage of the carboxylic acid and fluorophenoxy groups.

Properties

IUPAC Name

1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-8-3-1-2-4-10(8)17-7-14-6-5-9(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWLTSTXDMESGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenol with chloromethyl methyl ether to form 2-fluorophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate to yield the desired compound .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Data/Notes
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid 2-Fluorophenoxymethyl C₁₁H₉FN₂O₃ 236.20 Lab-scale availability; used in pharmaceutical R&D
1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 2,6-Dimethoxyphenoxymethyl C₁₄H₁₅N₂O₆ 307.28 Higher molecular weight due to methoxy groups; CAS 1001519-23-8
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-Fluorophenyl C₁₀H₇FN₂O₂ 206.18 Simpler structure; MDL MFCD11099430
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-Fluorophenyl, 3-phenyl C₁₆H₁₁FN₂O₂ 282.27 Carboxylic acid at 5-position; ChemSpider ID 3085346

Key Observations :

  • Electron-withdrawing vs.
  • Positional isomerism : Moving the carboxylic acid group from the 3- to 5-position (e.g., in ’s compound) alters hydrogen-bonding capacity and solubility .
Functional Group Modifications
Compound Name Functional Group Molecular Formula Key Spectral Data
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid Carboxylic acid C₁₁H₉FN₂O₃ Not reported in evidence
1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide Carboxamide C₁₆H₁₆FN₄OS IR: 3443 cm⁻¹ (N-H), 1625 cm⁻¹ (C=O); ESI-MS m/z 331.2 [M+H]+
Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate Ester C₂₀H₂₀N₃O₄S Precursor to carboxylic acid via hydrolysis

Key Observations :

  • Carboxamide derivatives (e.g., ) exhibit altered pharmacokinetic properties, such as improved membrane permeability, compared to carboxylic acids .
  • Ester precursors are commonly used in synthesis to protect the carboxylic acid group during reactions .
Structural Complexity and Ring Systems
Compound Name Ring System Molecular Formula Notes
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid Monocyclic pyrazole C₁₁H₉FN₂O₃ Simple structure with a single pyrazole ring
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid Fused cycloheptapyrazole C₁₅H₁₅FN₂O₂ Increased steric hindrance; CAS 923846-56-4
3-(2-Pyridyl)-1H-pyrazole-5-carboxylic acid Pyridine-pyrazole hybrid C₉H₇N₃O₂ Chelating potential due to pyridyl group

Key Observations :

  • Fused ring systems (e.g., cycloheptapyrazole in ) may enhance binding to biological targets due to conformational rigidity .
  • Heteroaromatic hybrids (e.g., pyridyl-pyrazole in ) are explored for metal coordination in supramolecular chemistry .
Table 1: Substituent Impact on Molecular Weight
Substituent Type Example Compound Molecular Weight (g/mol)
Fluorophenoxymethyl Target compound 236.20
Dimethoxyphenoxymethyl compound 307.28
Fluorophenyl compound 206.18
Table 2: Functional Group Impact on Spectral Data
Functional Group IR Absorption (cm⁻¹) Mass Spec (ESI-MS)
Carboxylic acid ~1700 (C=O stretch) Not reported
Carboxamide 1625 (C=O), 3443 (N-H) 331.2 [M+H]+

Biological Activity

1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is C₁₁H₉FN₂O₃, with a molecular weight of 236.199 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl moiety and a carboxylic acid group, which contributes to its biological activity by enhancing lipophilicity and stability.

PropertyDetails
Molecular FormulaC₁₁H₉FN₂O₃
Molecular Weight236.199 g/mol
CAS Number1005662-40-7
Physical StateSolid
Storage ConditionsAmbient temperature

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. One study demonstrated that derivatives of pyrazole displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting that 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid may also possess similar properties .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. In particular, compounds have been tested for their ability to reduce inflammation in animal models. For example, one study reported that certain pyrazole derivatives significantly reduced carrageenan-induced edema in mice, demonstrating potential as anti-inflammatory agents . This suggests that 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid may also exhibit similar effects.

Anticancer Potential

The anticancer properties of pyrazoles have been extensively studied. In vitro assays revealed that several pyrazole derivatives inhibited the proliferation of various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, one study reported an IC50 value of 3.79 µM for a related compound against the MCF7 cell line . The unique structure of 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid may allow it to interact with specific biological targets involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazoles:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and screened for their cytotoxic effects against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values as low as 0.95 nM against NCI-H460 cells, suggesting potent anticancer activity .
  • Anti-inflammatory Research : In a model of acute inflammation, a derivative showed comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .

Q & A

Q. What are the recommended synthetic routes for 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves alkylation of a pyrazole precursor with a 2-fluorophenoxymethyl group. Key steps include:

  • Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or diketones to generate the pyrazole ring .
  • Alkylation : Reacting the pyrazole nitrogen with a 2-fluorophenoxymethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and fluorophenoxy integration. The 2-fluorophenyl group shows characteristic splitting patterns in aromatic regions .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction studies can resolve bond angles and dihedral stresses, particularly around the pyrazole-fluorophenoxy junction .
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, which are critical for reactivity studies .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Classification : Likely classified as H301 (acute toxicity if ingested) based on structural analogs .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders.
  • Storage : Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. What in vitro models are suitable for studying its biological activity?

  • Cancer Cell Lines : Prostate cancer models (e.g., PC-3 or LNCaP cells) are relevant for evaluating anti-proliferative effects, as seen in structurally related pyrazole-carboxylic acids that inhibit mTOR/p70S6K pathways .
  • Autophagy Assays : Use LC3-II/LC3-I ratio quantification (via Western blot) or fluorescent GFP-LC3 transfection to monitor autophagy induction .
  • Dose Optimization : Start with 10–100 µM ranges and validate cytotoxicity via MTT assays to distinguish autophagy-mediated death from apoptosis .

Q. How can researchers address discrepancies in solubility data across studies?

  • Solvent Screening : Test solubility in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to improve dispersion .
  • pH-Dependent Solubility : Titrate the carboxylic acid group (pKa ~4–5) by adjusting buffer pH (e.g., 6.5–7.5) to enhance aqueous solubility .
  • Standardization : Report temperature (e.g., 25°C vs. 37°C) and agitation methods (sonication/vortexing) to ensure reproducibility .

Q. What strategies can optimize pharmacokinetic properties through derivatization?

  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl or methyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Fluorophenoxy Modifications : Introduce electron-withdrawing groups (e.g., nitro or additional fluorine) to the phenyl ring to enhance metabolic stability .
  • Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to improve bioavailability in preclinical models .

Data Contradiction Analysis

Q. How to resolve conflicting reports on metabolic stability in hepatic microsomes?

  • Species-Specific Variability : Test across multiple species (e.g., human, rat, mouse) to identify interspecies differences in CYP450 metabolism .
  • Metabolite ID : Use LC-MS/MS to detect primary metabolites (e.g., hydroxylation at the pyrazole ring or O-demethylation of the fluorophenoxy group) .
  • Cofactor Supplementation : Include NADPH-regenerating systems in microsome assays to validate oxidative metabolism pathways .

Q. Why do computational predictions and experimental LogP values differ?

  • Methodological Variability : Compare calculated LogP (e.g., XLogP3) with experimental shake-flask/HPLC measurements. Adjust for ionization state (carboxylic acid deprotonation) .
  • Solvent Effects : Account for solvent polarity in partitioning experiments (e.g., octanol-water vs. cyclohexane-water systems) .

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